

Obtucarbamate B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Obtucarbamate B*

Cat. No.: *B132377*

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Abstract

Obtucarbamate B is a marine-derived natural product belonging to the carbamate class of compounds. First isolated from the South China Sea gorgonian coral *Melitodes squamata*, its chemical structure has been identified as Dimethyl (2-methyl-1,3-phenylene)dicarbamate. While research on this specific molecule is limited, its structural features suggest potential bioactivity characteristic of carbamate derivatives, including enzyme inhibition. This technical guide provides a comprehensive overview of the known chemical and physical properties of **Obtucarbamate B**, and explores its potential biological activities and relevant experimental protocols based on the broader class of carbamate compounds. This document is intended for researchers, scientists, and professionals in drug development interested in the potential of marine natural products.

Chemical Structure and Properties

Obtucarbamate B is a positional isomer of Obtucarbamate A, differing in the location of the methyl group on the phenylenedicarbamate core.

Chemical Structure:

- IUPAC Name: Dimethyl (2-methyl-1,3-phenylene)dicarbamate^[1]
- Other Names: methyl N-{3-[(methoxycarbonyl)amino]-2-methylphenyl}carbamate^[1]

- CAS Number: 20913-18-2[1][2][3][4]
- Molecular Formula: C₁₁H₁₄N₂O₄[1][2][3]
- SMILES: COC(=O)Nc1cccc(NC(=O)OC)c1C[1]

A summary of the key physicochemical properties of **Obtucarbamate B** is presented in Table 1. It is important to note that while the molecular formula and weight are confirmed, some of the other properties are predicted values due to the limited experimental data available for this specific compound.

Table 1: Physicochemical Properties of **Obtucarbamate B**

| Property | Value | Source |
|---------------------------|---------------------------|-----------|
| Molecular Weight | 238.24 g/mol | [1][2][3] |
| Appearance | Solid (predicted) | |
| Density (predicted) | 1.3±0.1 g/cm ³ | [2] |
| Boiling Point (predicted) | 266.6±40.0 °C at 760 mmHg | [2] |
| Flash Point (predicted) | 115.0±27.3 °C | [2] |
| Solubility | No data available | |
| Melting Point | No data available | |

Potential Biological Activities and Signaling Pathways

As of the current date, there is a notable absence of published experimental studies detailing the specific biological activities of **Obtucarbamate B**. However, based on its chemical structure as a carbamate derivative and its origin as a marine natural product, we can infer potential areas of biological significance.

Enzyme Inhibition

Carbamate compounds are well-documented as inhibitors of various enzymes, most notably acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the use of carbamates as insecticides and in the treatment of conditions such as myasthenia gravis and Alzheimer's disease. Given its carbamate moieties, **Obtucarbamate B** is a candidate for investigation as an AChE inhibitor.

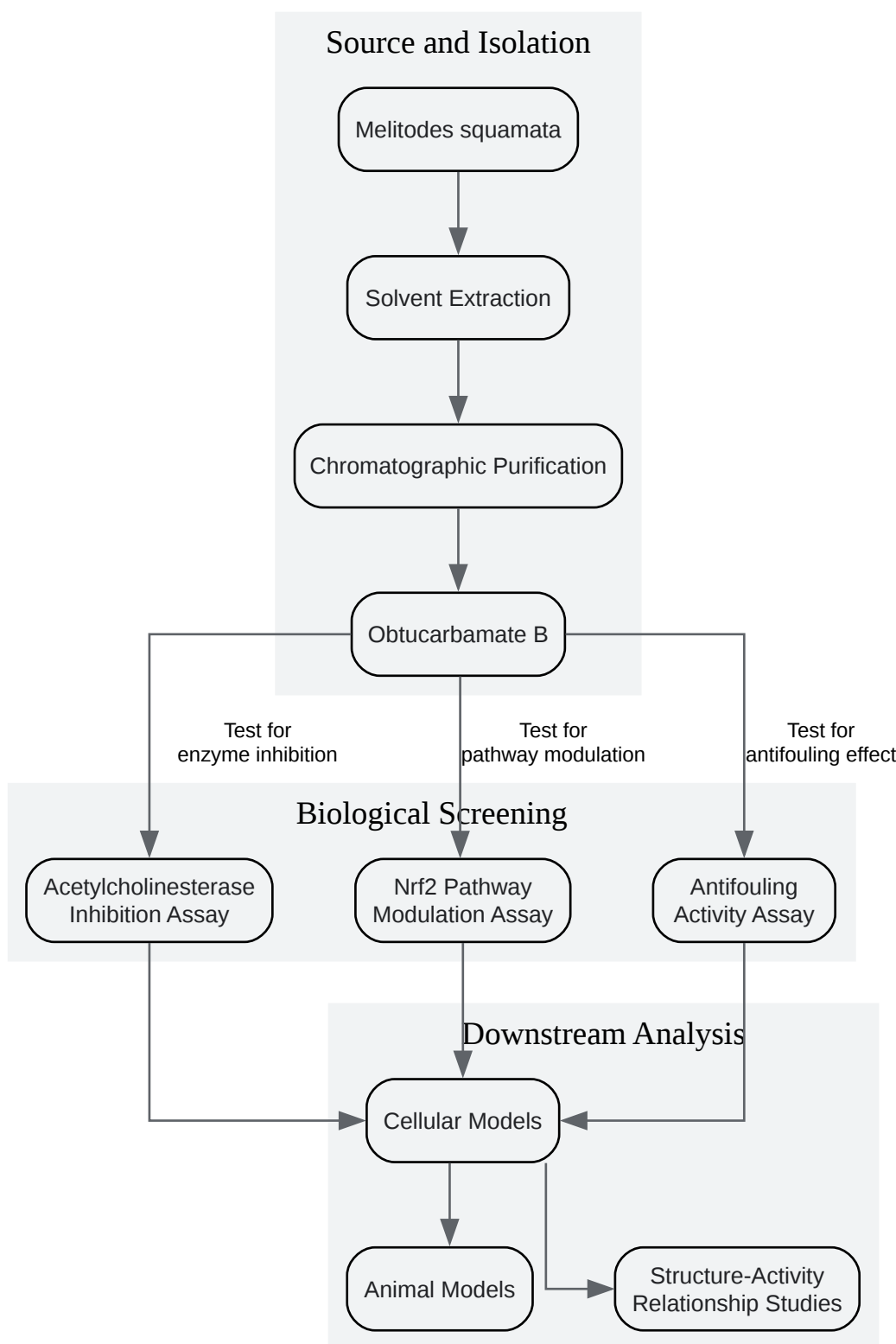
Interaction with Nrf2 Signaling Pathway

Some carbamates have been shown to interact with the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][5] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. The interaction of carbamates with this pathway can be complex, with some studies indicating activation and others showing inhibition, depending on the specific compound and experimental conditions.[5] The potential for **Obtucarbamate B** to modulate the Nrf2 pathway warrants investigation.

Antifouling Activity

Obtucarbamate B is a secondary metabolite isolated from a marine coral.[4] Marine organisms are a rich source of natural products with diverse biological activities, including antifouling properties. Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue for maritime industries. Many marine natural products have evolved to deter the settlement of fouling organisms. It is plausible that **Obtucarbamate B** may exhibit antifouling activity, a common trait among metabolites from sessile marine invertebrates.

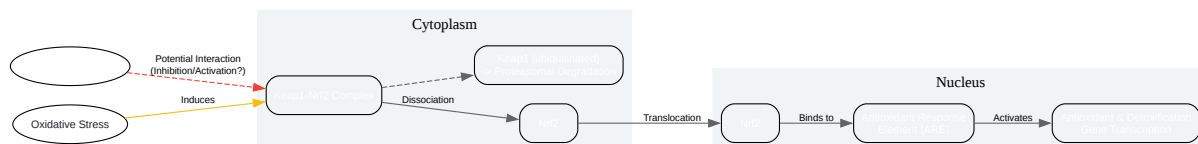
A diagram illustrating a potential, though currently hypothetical, workflow for the investigation of **Obtucarbamate B**'s biological activity is presented below.



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Figure 1. A conceptual workflow for the investigation of **Obtucarbamate B**.

Below is a diagram representing the hypothetical modulation of the Nrf2 signaling pathway by **Obtucarbamate B**, based on the known interactions of other carbamates. This pathway has not been experimentally validated for **Obtucarbamate B**.



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Figure 2. Hypothetical modulation of the Nrf2 pathway by **Obtucarbamate B**.

Representative Experimental Protocols

The following protocols are provided as examples of how the biological activities of a novel carbamate compound like **Obtucarbamate B** could be assessed. These are generalized methods and have not been specifically applied to **Obtucarbamate B** in published literature.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE activity and its inhibition.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Materials:

- Acetylcholinesterase (e.g., from electric eel)

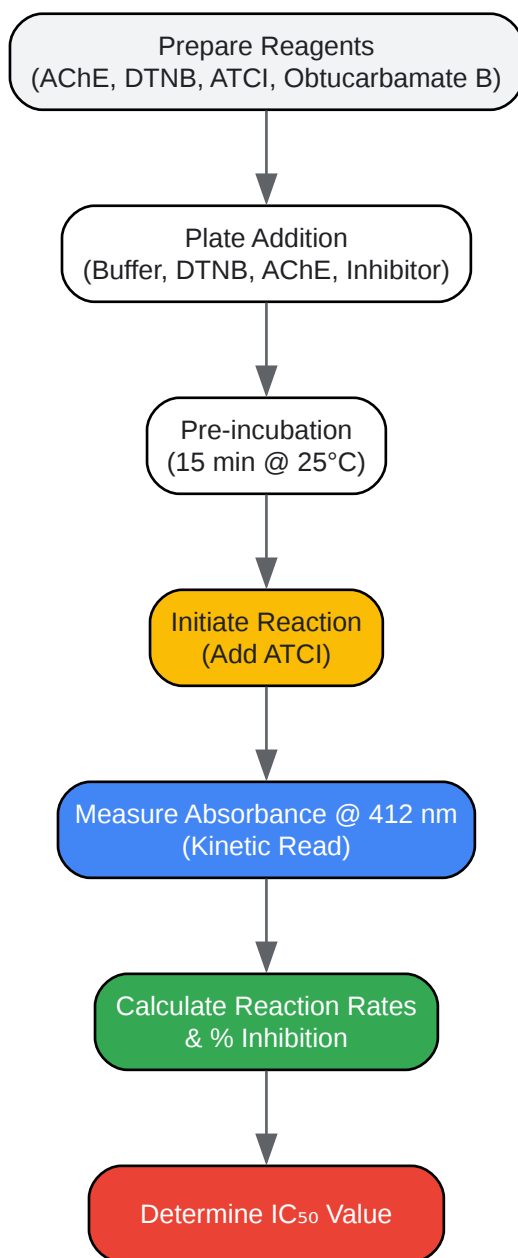
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (e.g., 0.1 M, pH 8.0)
- **Obtucarbamate B** dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor (e.g., physostigmine)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare stock solutions of AChE, ATCI, DTNB, and **Obtucarbamate B**.
- In a 96-well plate, add the following to each well:
 - Phosphate buffer
 - DTNB solution
 - AChE solution
 - Varying concentrations of **Obtucarbamate B** (or solvent for control, positive control for comparison).
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the ATCI solution to each well.
- Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
- Calculate the rate of reaction for each concentration of the inhibitor.

- Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

A diagram of this experimental workflow is provided below.



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- To cite this document: BenchChem. [Obtucarbamate B: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132377#obtucarbamate-b-chemical-structure-and-properties]

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